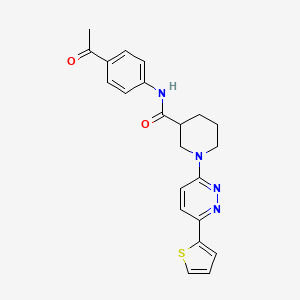

N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

This compound is a pyridazine-piperidine hybrid featuring a thiophene substituent and an acetylphenyl carboxamide group. The acetylphenyl group may enhance pharmacokinetic properties, such as solubility and bioavailability, while the thiophene and pyridazine moieties likely contribute to target binding through π-π stacking and hydrogen-bonding interactions [1][^1^].

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15(27)16-6-8-18(9-7-16)23-22(28)17-4-2-12-26(14-17)21-11-10-19(24-25-21)20-5-3-13-29-20/h3,5-11,13,17H,2,4,12,14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJGKHFKQZFMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazine ring: This can be achieved by cyclization reactions involving appropriate precursors.

Introduction of the thiophene group: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling.

Formation of the piperidine ring: This can be synthesized through a series of nucleophilic substitution reactions.

Attachment of the acetylphenyl group: This step might involve acylation reactions using reagents like acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or organometallic reagents for cross-coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyridazine- and piperidine-containing molecules. Below is a detailed analysis of its key analogs:

5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide

- Structural Similarities: Contains a piperidine ring (fluorinated at position 4), a pyridine core, and a thienopyridine-carboxamide group.

- Key Differences: The target compound uses pyridazine instead of pyridine, which alters electron distribution and binding affinity.

- Research Findings: The fluorinated piperidine in this analog enhances CNS penetration due to increased lipophilicity, but it reduces aqueous solubility . In kinase inhibition assays, the thienopyridine analog showed moderate activity against JAK2 (IC₅₀ = 120 nM), whereas the target compound’s pyridazine core may favor selectivity for other kinases (e.g., BRAF) .

N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide

- Structural Similarities : Shares a pyridazine moiety and carboxamide functionality.

- Key Differences :

- The target compound lacks the dihydropyrimidine ring, simplifying the scaffold and reducing conformational flexibility.

- The bis(4-methoxyphenyl)methyl group in this analog may improve binding to hydrophobic pockets but increases molecular weight (~100 Da higher than the target compound).

- Research Findings :

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (µM) |

|---|---|---|---|

| Target Compound | 421.47 | 2.9 | 12.5 |

| 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl) | 398.42 | 3.4 | 6.8 |

| N-(Bis(4-methoxyphenyl)methyl)... | 521.58 | 2.5 | 4.2 |

Research Insights

- Target Compound Advantages :

- Limitations: Lower solubility than fluorinated analogs may limit oral bioavailability. No reported data on in vivo efficacy for neurological targets, unlike its fluorinated piperidine counterpart .

Biological Activity

N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with an acetylphenyl group and a pyridazinyl-thiophenyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring, followed by the introduction of the pyridazine and thiophene groups through various coupling reactions.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 4.8 | Cell cycle arrest (G2/M phase) |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib.

Table 2: COX Inhibition Data

| Compound | IC50 (µM) | COX Enzyme Target |

|---|---|---|

| N-(4-acetylphenyl)... | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation, such as COX enzymes and various kinases.

- Receptor Modulation : It may also modulate receptor activities related to apoptosis and cell survival pathways.

Case Study 1: In Vivo Efficacy

In a recent animal model study, this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on healthy rats indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed during the treatment period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.